W146
Overview
Description
W146 is a complex organic compound with a unique structure that includes both amino and phosphonic acid functional groups
Mechanism of Action
Target of Action
The primary target of 3-Amino-4-(3-hexylphenylamino)-4-oxobutylphosphonic acid is the Sphingosine-1-phosphate receptor subtype 1 (S1P1) . S1P1 is a high-affinity G-protein-coupled receptor for Sphingosine-1-phosphate (S1P), a serum-borne bioactive lipid that regulates various physiological functions .
Mode of Action
3-Amino-4-(3-hexylphenylamino)-4-oxobutylphosphonic acid, also known as W146, acts as a selective antagonist of S1P1 . This means it binds to S1P1 and blocks its activation by S1P, thereby inhibiting the downstream effects of S1P-S1P1 signaling .
Biochemical Pathways
The S1P-S1P1 signaling pathway plays a crucial role in the regulation of hematopoietic stem progenitor cells (HSPCs) . By antagonizing S1P1, this compound can affect the mobilization of HSPCs . .
Result of Action
This compound has been shown to enhance the mobilization of HSPCs stimulated by AMD3100, a well-known activator of HSPC mobilization . This suggests that this compound could potentially be used to improve the efficacy of HSPC mobilization therapies .
Preparation Methods
The synthesis of W146 typically involves multiple steps, starting from readily available starting materialsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
W146 can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce certain functional groups within the compound.
Substitution: The amino and phosphonic acid groups can participate in substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.
Scientific Research Applications
W146 has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Comparison with Similar Compounds
W146 can be compared with similar compounds such as:
- 3-Aminopropylphosphonic acid
- 4-Aminobutylphosphonic acid
- 6-Aminohexylphosphonic acid These compounds share similar functional groups but differ in their specific structures and properties. The unique combination of amino and hexylphenylamino groups in this compound distinguishes it from these related compounds .
Properties
IUPAC Name |
[3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N2O4P/c1-2-3-4-5-7-13-8-6-9-14(12-13)18-16(19)15(17)10-11-23(20,21)22/h6,8-9,12,15H,2-5,7,10-11,17H2,1H3,(H,18,19)(H2,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJRVGZWNDOOFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N2O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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